An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide
An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide, a heterocyclic compound of interest to researchers and professionals in drug development. This document synthesizes predicted data with established experimental methodologies to offer a robust profile of the molecule. Key parameters including molecular structure, solubility, lipophilicity (LogP), and acidity (pKa) are discussed in detail. Furthermore, this guide outlines validated protocols for the experimental determination of these properties, emphasizing the causality behind procedural choices to ensure scientific integrity. The synthesis of the title compound is also addressed, providing context for potential impurities and their impact on its physicochemical characteristics. This guide is intended to be a valuable resource for scientists engaged in the research and development of novel therapeutics.
Introduction: The Significance of the Tetrahydroquinoline Sulfonamide Scaffold
The 1,2,3,4-tetrahydroquinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide range of therapeutic applications. The incorporation of a sulfonamide group at the 8-position, as seen in 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide, introduces a key functional group known for its ability to engage in hydrogen bonding and its bioisosteric relationship with other functional groups. Tetrahydroquinoline sulfonamide derivatives have been identified as inhibitors of human 8-oxoguanine DNA glycosylase (OGG1), highlighting their potential in cancer therapy. A thorough understanding of the physicochemical properties of this scaffold is therefore paramount for the rational design and development of new therapeutic agents.
This guide will focus on the specific physicochemical profile of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide, providing both predicted and, where available, experimental data. It will also serve as a practical resource by detailing robust experimental protocols for the determination of its key properties.
Molecular and Physicochemical Profile
Structural and Molecular Data
The structural and basic molecular data for 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₂S | ChemScene[1] |
| Molecular Weight | 226.30 g/mol | ChemScene[1] |
| CAS Number | 1087784-54-0 | ChemScene[1] |
| SMILES | O=S(C1=CC=CC2=C1NCC(C)C2)(N)=O | ChemScene[1] |
Predicted Physicochemical Properties
The following properties have been predicted using computational models, which serve as a valuable guide for experimental design.
| Property | Predicted Value | Source |
| Topological Polar Surface Area (TPSA) | 72.19 Ų | ChemScene |
| logP (Octanol/Water Partition Coefficient) | 0.9381 | ChemScene |
| Hydrogen Bond Acceptors | 3 | ChemScene |
| Hydrogen Bond Donors | 2 | ChemScene |
| Number of Rotatable Bonds | 1 | ChemScene |
Synthesis and Characterization
The synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide is crucial for obtaining material for experimental studies. A probable synthetic route involves the conversion of the corresponding sulfonic acid, a more readily available precursor.
Synthetic Approach: From Sulfonic Acid to Sulfonamide
A common and effective method for the synthesis of sulfonamides is the conversion of the corresponding sulfonic acid.[2][3][4] This typically involves a two-step process:
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Conversion of the Sulfonic Acid to a Sulfonyl Chloride: The sulfonic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to form the more reactive sulfonyl chloride intermediate.
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Amination of the Sulfonyl Chloride: The sulfonyl chloride is then reacted with ammonia or an amine to yield the desired sulfonamide.
A microwave-assisted, one-pot synthesis directly from the sulfonic acid or its sodium salt has also been reported as a high-yielding and efficient method.[2]
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the chemical structure.
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Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.
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Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule, such as the N-H and S=O stretches of the sulfonamide group.
Experimental Determination of Physicochemical Properties
To ensure the scientific integrity of the data, experimental determination of the key physicochemical properties is imperative. The following sections outline established protocols for these measurements.
Solubility Determination
The aqueous solubility of a drug candidate significantly influences its absorption and distribution. The Extended Hildebrand Solubility Approach is a well-established method for determining the solubility of sulfonamides in various solvent systems.[5]
Experimental Protocol: Extended Hildebrand Solubility Approach
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Solvent Preparation: Prepare a series of binary or ternary solvent systems with varying compositions (e.g., dioxane-water mixtures).
-
Equilibration: Add an excess of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide to each solvent system in sealed vials.
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Shaking and Incubation: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the solubility as a function of the solvent composition to determine the solubility profile.
pKa Determination
The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for determining the pKa of sulfonamides.[6][7]
Experimental Protocol: Potentiometric Titration
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Sample Preparation: Prepare a solution of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water-cosolvent mixture).
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostated vessel and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or by calculating the second derivative of the titration curve, where the inflection point corresponds to the equivalence point.
LogP Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. The shake-flask method is the gold standard for the experimental determination of LogP.[8][9][10]
Experimental Protocol: Shake-Flask Method
-
Solvent Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol.
-
Sample Preparation: Prepare a stock solution of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide in the aqueous phase.
-
Partitioning: Mix a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol in a sealed container.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.
-
Phase Separation: Allow the two phases to separate completely, either by standing or by centrifugation.
-
Quantification: Determine the concentration of the compound in both the aqueous and the n-octanol phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide. While predicted data offers a valuable starting point, this guide emphasizes the critical importance of experimental verification to ensure the accuracy and reliability of these parameters. The outlined protocols for synthesis, characterization, and the determination of solubility, pKa, and LogP are designed to be robust and reproducible, providing researchers with the necessary tools to thoroughly investigate this promising compound. A comprehensive understanding of its physicochemical profile will undoubtedly facilitate the advancement of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide and its analogs in the field of drug discovery and development.
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